![molecular formula C18H18N2 B5518451 N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

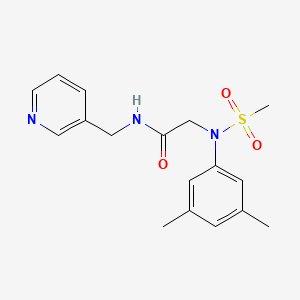

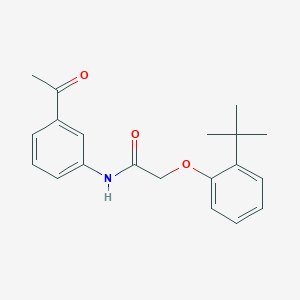

N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 262.146998583 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Improving Solar Cell Performance

A novel naphthalene diimide (NDI)-based polymer, identified as P(NDI2DT-TTCN), has been developed for use as the electron transport layer (ETL) in inverted perovskite solar cells. This polymer has demonstrated superior performance compared to traditional fullerene-based ETLs, enhancing electron extraction capabilities and preventing environmental interference through its hydrophobic surface. The use of P(NDI2DT-TTCN) has led to a significant improvement in solar cell efficiency, achieving a record photovoltaic performance with minimal hysteresis in polymeric ETLs (Hong‐I Kim et al., 2018).

Enhancing Stability and Efficiency in Perovskite Solar Cells

A new nonfullerene electron transporting material (ETM) based on NDI small molecules, specifically NDI-ID, has been introduced for high-performance perovskite solar cells (PSCs). This ETM has enabled PSCs to achieve both high power conversion efficiency (PCE) exceeding 20% and remarkable long-term stability. NDI-ID's unique molecular structure, combining alicyclic and aromatic characteristics, allows for low-temperature solution processing and contributes to its high temporal stability. The use of NDI-ID in PSCs has resulted in devices that outperform those based on the traditional ETM, PCBM, showcasing the potential of NDI-based materials in solar cell applications (Su‐Kyo Jung et al., 2018).

Advancements in Chemosensors for Metal Ions

Research has led to the development of chemosensors based on naphthalene derivatives, such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and its variants. These chemosensors exhibit high selectivity towards Cu2+ ions in various solvent mixtures, with the complexation process resulting in a significant color change. This property makes them valuable tools for the detection of specific metal ions in environmental and biological samples. Theoretical studies complementing experimental findings have provided insights into the vibrational spectra, NMR chemical shifts, and optical properties of these chemosensors, furthering our understanding of their interaction mechanisms with metal ions (Prajkta Gosavi-Mirkute et al., 2017).

Neuroimaging in Alzheimer's Disease

The compound 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been utilized in positron emission tomography to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This approach provides a non-invasive means to monitor the progression of the disease and evaluate the effectiveness of therapeutic interventions, offering a significant advancement in the diagnosis and treatment of Alzheimer's disease (K. Shoghi-Jadid et al., 2002).

Safety and Hazards

Properties

IUPAC Name |

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-6-7-15(13-20-14)10-11-19-18-9-8-16-4-2-3-5-17(16)12-18/h2-9,12-13,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZRBSNMXGCSFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCNC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)

![9-methyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]thieno[2,3-g]azocine](/img/structure/B5518375.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)